Wwl70

Description

Structure

3D Structure

Properties

IUPAC Name |

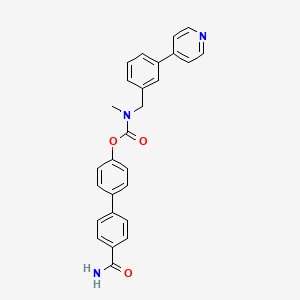

[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c1-30(18-19-3-2-4-24(17-19)22-13-15-29-16-14-22)27(32)33-25-11-9-21(10-12-25)20-5-7-23(8-6-20)26(28)31/h2-17H,18H2,1H3,(H2,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWNORFUQILKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590859 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947669-91-2 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Wwl70

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective Inhibition of α/β-Hydrolase Domain 6 (ABHD6)

Wwl70 is a potent and selective small-molecule inhibitor of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase that plays a crucial role in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] The primary mechanism of action of this compound is the covalent modification of the catalytic serine residue within the active site of ABHD6, leading to its irreversible inhibition. This inhibition results in the accumulation of 2-AG in various tissues, particularly in the brain and immune cells.[2] The elevation of 2-AG levels potentiates its signaling through cannabinoid receptors, primarily CB1 and CB2, leading to a cascade of downstream physiological effects.

Quantitative Data on this compound Activity

| Parameter | Value | Target | Cell/Tissue Type | Reference |

| IC50 | 70 nM | ABHD6 | Recombinant human ABHD6 | [2] |

| IC50 (PGE2 Biosynthesis) | ~100 nM | Prostaglandin Synthesis Pathway | Lipopolysaccharide-stimulated microglia | [2] |

| 2-AG Increase | 20% | Endocannabinoid System | BV2 microglial cells (10 µM this compound for 1h) | [2] |

Key Signaling Pathways Modulated by this compound

The elevation of 2-AG levels by this compound initiates signaling through multiple pathways, leading to its diverse pharmacological effects.

Cannabinoid Receptor-Dependent Signaling in Neuroinflammation

In the context of neuroinflammation, such as that observed in experimental autoimmune encephalomyelitis (EAE), the therapeutic effects of this compound are primarily mediated by the activation of the cannabinoid receptor 2 (CB2).[3] Increased 2-AG levels in the central nervous system lead to the activation of CB2 receptors expressed on immune cells like microglia. This activation results in the suppression of pro-inflammatory cytokine production and a reduction in immune cell infiltration, thereby ameliorating the severity of the disease.[3]

Neuroprotective Effects in Traumatic Brain Injury (TBI)

Following traumatic brain injury, this compound treatment has been shown to improve motor coordination and working memory, reduce lesion volume, and decrease neurodegeneration.[1] This neuroprotective effect is attributed to the suppression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the promotion of a shift in microglia/macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

Regulation of Adipose Tissue Browning and Metabolism

This compound has been demonstrated to induce the "browning" of white adipose tissue, a process associated with increased energy expenditure. This effect is mediated, at least in part, through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[4] The increased levels of 2-AG or other monoacylglycerols resulting from ABHD6 inhibition can act as signaling molecules that activate PPARα, leading to the upregulation of genes involved in thermogenesis, such as uncoupling protein 1 (UCP1).[4]

ABHD6-Independent Inhibition of Prostaglandin E2 (PGE2) Production

Interestingly, this compound has been shown to reduce the production of the pro-inflammatory mediator prostaglandin E2 (PGE2) in microglia through a mechanism that is independent of ABHD6 inhibition.[5][6] This off-target effect involves the downregulation of the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 and -2 (mPGES-1/2), key enzymes in the PGE2 biosynthesis pathway.[5][6] This dual mechanism of action, combining both ABHD6-dependent and -independent anti-inflammatory effects, contributes to the overall therapeutic potential of this compound.

Experimental Protocols

In Vivo Administration in a Mouse Model of Traumatic Brain Injury

-

Animal Model: Seven-week-old male C57BL/6 mice (25-30 g).

-

This compound Preparation: this compound is dissolved in 1% DMSO in physiologic saline.

-

Administration: this compound (5 mg/kg or 10 mg/kg) or vehicle (1% DMSO in saline) is administered via intraperitoneal (i.p.) injection (10 mL/kg) 30 minutes post-TBI and then once daily for 3, 7, or 21 days.

-

Behavioral Testing: A battery of behavioral tests, including the beam-walk test for motor coordination and the Y-maze for working memory, are performed at various time points during the 21-day treatment period.

-

Histological Analysis: Two hours after the final injection on day 21, animals are sacrificed, and brain tissues are collected for histological analysis to assess lesion volume and neurodegeneration.[1]

In Vitro PGE2 Biosynthesis Assay

-

Cell Line: BV2 microglial cells.

-

Microsome Preparation: Microsomes are prepared from BV2 cells.

-

Assay: 100 µg/mL of BV2 microsomes are pre-incubated with this compound for 5 minutes at 23°C. 10 µM of arachidonic acid (AA) is then added, and the mixture is incubated for 1 minute at 23°C.

-

Reaction Termination: The reaction is stopped by adding stannous acid (5 mg/mL in 0.1 N HCl) to deactivate the enzymes and convert the intermediate PGH2 to PGF2α.

-

Quantification: PGE2 concentration is measured by Enzyme-Linked Immunoassay (EIA). The activity is determined by subtracting the amount of PGE2 in the microsome fraction incubated without the substrate.[1]

Measurement of 2-AG Levels by LC-MS/MS

-

Cell Culture: BV2 cells are grown to 90% confluence in 10-cm dishes.

-

Treatment: Cells are treated with 10 µM this compound for 1 hour.

-

Lipid Extraction: After rinsing with PBS, cells are collected, and the pellet is suspended in 0.1 mL of 0.02% trifluoroacetic acid (TFA) and 1 nmol of 2-AG-d8 (internal standard). The mixture is then dispersed in 4 mL of acetonitrile and incubated overnight at -20°C to precipitate debris.

-

Sample Preparation: The supernatant is collected after centrifugation, evaporated under nitrogen, and the residue is reconstituted in 0.1 mL of acetonitrile.

-

LC-MS/MS Analysis: The prepared sample is then analyzed by liquid chromatography coupled with tandem mass spectrometry to quantify the levels of 2-AG.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. umontreal.scholaris.ca [umontreal.scholaris.ca]

- 3. annexpublishers.com [annexpublishers.com]

- 4. α/β-Hydrolase Domain 6 Deletion Induces Adipose Browning and Prevents Obesity and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on WWL70 as a Selective α/β-Hydrolase Domain 6 (ABHD6) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of WWL70, a selective inhibitor of α/β-hydrolase domain 6 (ABHD6). It covers its biochemical properties, mechanism of action, experimental evaluation, and potential therapeutic applications.

Introduction

α/β-Hydrolase domain 6 (ABHD6) is a post-genomic serine hydrolase that plays a significant role in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system and peripheral tissues. As a key regulator of the endocannabinoid system, ABHD6 has emerged as a promising therapeutic target for a range of pathological conditions, including neurological disorders, metabolic syndrome, and inflammatory diseases. This compound was identified as a potent and selective inhibitor of ABHD6 and has since become an invaluable pharmacological tool for elucidating the physiological and pathophysiological functions of this enzyme. This guide details the technical aspects of this compound, from its in vitro characterization to its in vivo applications.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Assay System | Reference |

| α/β-Hydrolase Domain 6 (ABHD6) | 70 | Not specified | [1][2][3] |

| Prostaglandin E2 (PGE2) Biosynthesis | ~100 | Not specified | [1] |

Table 2: In Vivo Efficacy of this compound

| Disease Model | Species | This compound Dose | Key Findings | Reference |

| Traumatic Brain Injury (TBI) | Mouse | 10 mg/kg | Significant improvement in motor coordination. | [1] |

| Acute Lung Injury (LPS-induced) | Mouse | Not specified | Decreased neutrophil infiltration, cytokine secretion, and protein extravasation. | [4] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg/day | Decreased disease severity. | [2] |

Core Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro ABHD6 Activity Assay ([³H]-2-AG Hydrolysis)

This assay measures the enzymatic activity of ABHD6 by quantifying the hydrolysis of radiolabeled 2-AG.

Materials:

-

[³H]-2-arachidonoylglycerol ([³H]-2-AG)

-

Cell or tissue homogenates (e.g., from ABHD6-transfected cells or brain tissue)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and vials

-

Scintillation counter

Protocol:

-

Prepare cell or tissue homogenates in assay buffer.

-

Pre-incubate the homogenates with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding [³H]-2-AG to the pre-incubated homogenates.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding an equal volume of a stop solution (e.g., chloroform/methanol, 2:1 v/v).

-

Separate the aqueous and organic phases by centrifugation. The radiolabeled glycerol product of hydrolysis will be in the aqueous phase, while the unreacted [³H]-2-AG will be in the organic phase.

-

Collect an aliquot of the aqueous phase and add it to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a family of enzymes in a complex proteome.

Materials:

-

Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like TAMRA-FP or a biotin tag).

-

Cell or tissue proteomes.

-

This compound stock solution (in DMSO).

-

SDS-PAGE gels and imaging system (for fluorescent probes).

-

Streptavidin beads and mass spectrometer (for biotinylated probes).

Protocol:

-

Prepare proteomes from cells or tissues of interest.

-

Pre-incubate the proteomes with varying concentrations of this compound (or vehicle control) for 30 minutes at room temperature to allow for target engagement.

-

Add the activity-based probe to the pre-incubated proteomes and incubate for another 30 minutes.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

For fluorescent probes: Visualize the labeled serine hydrolases using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the this compound-treated lanes compared to the control indicates inhibition of that enzyme.

-

For biotinylated probes: The labeled proteins can be enriched using streptavidin beads, followed by on-bead digestion and identification and quantification by mass spectrometry to determine the selectivity profile of this compound across the serine hydrolase family.

In Vivo Traumatic Brain Injury (TBI) Model

The controlled cortical impact (CCI) model is a widely used and reproducible method for inducing TBI in rodents.

Materials:

-

Adult male mice (e.g., C57BL/6).

-

Anesthetic (e.g., isoflurane).

-

Stereotaxic frame.

-

CCI device with an impactor tip.

-

This compound solution for injection (e.g., in a vehicle of saline with 5% DMSO and 5% Tween 80).

-

Behavioral testing apparatus (e.g., rotarod, Y-maze).

Protocol:

-

Anesthetize the mouse and secure its head in a stereotaxic frame.[5]

-

Perform a craniotomy over the desired cortical region (e.g., the parietal cortex).

-

Position the CCI impactor tip over the exposed dura.

-

Induce the injury by releasing the impactor at a controlled velocity and depth.[5]

-

Suture the scalp incision and allow the animal to recover.

-

Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle at a specified time point post-injury (e.g., 30 minutes after TBI).

-

Conduct behavioral tests (e.g., rotarod for motor coordination, Y-maze for working memory) at various time points post-injury (e.g., 1, 3, and 7 days) to assess functional outcomes.

-

At the end of the study, animals can be euthanized, and brain tissue can be collected for histological or biochemical analysis (e.g., to measure lesion volume or inflammatory markers).

In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

Intratracheal administration of LPS is a common method to induce an inflammatory response in the lungs that mimics key features of ALI.

Materials:

-

Adult male mice.

-

Anesthetic.

-

LPS from E. coli.

-

This compound solution for injection.

-

Phosphate-buffered saline (PBS).

-

Equipment for bronchoalveolar lavage (BAL).

Protocol:

-

Anesthetize the mouse.

-

Intratracheally instill a solution of LPS (e.g., 50 µg in 50 µL of PBS) to induce lung injury.[6]

-

Administer this compound or vehicle at a specified time point relative to the LPS challenge (e.g., 1 hour before or after).

-

At a predetermined time after LPS administration (e.g., 24 hours), euthanize the animals.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs to collect BAL fluid.[7]

-

Analyze the BAL fluid for inflammatory cell counts (e.g., neutrophils) and protein concentration (as a measure of vascular permeability).

-

Lung tissue can also be collected for histological examination or to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ABHD6. Its ability to modulate the endocannabinoid system through the elevation of 2-AG levels has demonstrated therapeutic potential in preclinical models of neurological and inflammatory disorders. However, its off-target effects on prostaglandin synthesis should be considered when interpreting experimental results. The detailed protocols and data presented in this guide are intended to facilitate further research into the role of ABHD6 and the potential of its inhibitors as therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. labshake.com [labshake.com]

- 4. The α/β-hydrolase domain 6 inhibitor this compound decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]

- 6. Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Wwl70: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wwl70 is a potent and selective small-molecule inhibitor of the enzyme α/β-hydrolase domain-containing protein 6 (ABHD6). By inhibiting ABHD6, this compound modulates the endocannabinoid system, primarily by increasing the levels of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). This activity has demonstrated therapeutic potential in preclinical models of neuroinflammation, metabolic disorders, and pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and elucidated signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with a carbamate chemical scaffold. Its systematic name is N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-carbamic acid, 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester.

| Property | Value | Reference |

| CAS Number | 947669-91-2 | [1] |

| Molecular Formula | C₂₇H₂₃N₃O₃ | |

| Molecular Weight | 437.5 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO and DMF |

Mechanism of Action

This compound acts as a selective inhibitor of ABHD6, a serine hydrolase that is a key regulator of 2-AG levels in the central nervous system and peripheral tissues.[2][3] The inhibition of ABHD6 by this compound leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors CB1 and CB2.[2][3][4] This modulation of the endocannabinoid system is central to the pharmacological effects of this compound.

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of this compound from various in vitro and in vivo studies.

Table 3.1: In Vitro Activity of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| IC₅₀ (ABHD6 inhibition) | 70 nM | Recombinant human ABHD6 | [1] |

| Effect on 2-AG levels | ↑ 20% at 10 µM (1 hr) | BV-2 microglia cells | |

| Effect on PGE₂ production | ↓ (IC₅₀ ≈ 100 nM) | LPS-stimulated BV-2 cells |

Table 3.2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg/day | Intraperitoneal | Ameliorated clinical signs, reduced neuroinflammation | [4] |

| Diet-Induced Obesity | 10 mg/kg/day | Intraperitoneal | Increased adipose browning, improved glucose tolerance | [5][6] |

| Chronic Constriction Injury (Neuropathic Pain) | 10 mg/kg | Intraperitoneal | Reduced mechanical and cold allodynia | [7] |

Key Signaling Pathways Modulated by this compound

This compound, through its inhibition of ABHD6 and subsequent increase in 2-AG, influences several critical signaling pathways.

Endocannabinoid Signaling Pathway

The primary mechanism of this compound involves the potentiation of endocannabinoid signaling.

Caption: this compound inhibits ABHD6, increasing 2-AG levels and enhancing CB1 receptor signaling.

Neuroinflammatory Signaling in Microglia

In microglia, this compound has been shown to suppress neuroinflammation through mechanisms that may be independent of ABHD6 inhibition.[7][8]

Caption: this compound reduces PGE₂ production by inhibiting COX-2 and mPGES-1 expression.

Adipose Browning Signaling Pathway

This compound promotes the browning of white adipose tissue, a process that increases energy expenditure. This effect is mediated, at least in part, by the activation of PPARα.[5][6]

Caption: this compound promotes adipose browning via ABHD6 inhibition and PPARα activation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of key methodologies used in the characterization of this compound. For complete details, please refer to the cited literature.

ABHD6 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting ABHD6 activity.

Methodology Summary (based on Marrs et al., 2010): [3][9]

-

Enzyme Source: Recombinant human ABHD6 is expressed and purified.

-

Substrate: A fluorogenic or radiolabeled substrate for ABHD6, such as p-nitrophenyl acetate (pNPA) or [³H]-2-AG, is used.

-

Assay Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer.

-

The reaction is initiated by the addition of the substrate.

-

The rate of product formation (e.g., p-nitrophenol or [³H]-arachidonic acid) is measured over time using a spectrophotometer or liquid scintillation counter.

-

-

Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Measurement of 2-AG Levels by LC-MS/MS

Objective: To quantify the effect of this compound on 2-AG levels in cells or tissues.

Methodology Summary (based on Tanaka et al., 2017): [8]

-

Sample Preparation:

-

Cells or tissues are treated with this compound or vehicle.

-

Lipids are extracted using a modified Bligh-Dyer method with an organic solvent system (e.g., chloroform:methanol:water).

-

An internal standard (e.g., 2-AG-d8) is added for quantification.

-

-

LC-MS/MS Analysis:

-

The lipid extract is injected into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Separation is achieved using a suitable C18 column and a gradient of mobile phases.

-

Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 2-AG and the internal standard.

-

-

Data Analysis: The concentration of 2-AG is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

Methodology Summary (based on Wen et al., 2015): [4]

-

EAE Induction:

-

Female C57BL/6 mice are immunized with an emulsion of myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅) peptide in complete Freund's adjuvant.

-

Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later.

-

-

Treatment:

-

This compound (e.g., 10 mg/kg) or vehicle is administered daily via intraperitoneal injection, starting at the onset of clinical signs.

-

-

Assessment:

-

Clinical scores are recorded daily to assess disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis).

-

At the end of the study, spinal cords and brains are collected for histological analysis (e.g., Luxol fast blue staining for demyelination, immunohistochemistry for immune cell infiltration) and biochemical analysis (e.g., cytokine levels, 2-AG measurement).

-

Adipose Tissue Browning Analysis

Objective: To assess the effect of this compound on the browning of white adipose tissue.

Methodology Summary (based on Zhao et al., 2016): [5][6]

-

Animal Model: Mice are fed a high-fat diet to induce obesity.

-

Treatment: this compound (e.g., 10 mg/kg/day) or vehicle is administered for a specified period.

-

Analysis:

-

Gene Expression: RNA is extracted from adipose tissue, and the expression of browning markers (e.g., UCP1, CIDEA, PGC-1α) is quantified by qRT-PCR.

-

Immunohistochemistry: Adipose tissue sections are stained for UCP1 to visualize brown/beige adipocytes.

-

Metabolic Studies: Oxygen consumption and energy expenditure are measured using metabolic cages.

-

Conclusion

This compound is a valuable research tool for investigating the role of ABHD6 and the endocannabinoid system in health and disease. Its potent and selective inhibition of ABHD6 makes it a lead compound for the potential development of novel therapeutics for a range of disorders, including multiple sclerosis, obesity, and chronic pain. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the multifaceted pharmacology of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]

- 3. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Endocannabinoid System and Oligodendrocytes in Health and Disease [frontiersin.org]

- 5. α/β-Hydrolase Domain 6 Deletion Induces Adipose Browning and Prevents Obesity and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound protects against chronic constriction injury-induced neuropathic pain in mice by cannabinoid receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Wwl70 (Wnt-C59) in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Wwl70, more commonly known in scientific literature as Wnt-C59, a potent inhibitor of the Wnt signaling pathway. By targeting Porcupine (PORCN), an O-acyltransferase crucial for the secretion and activity of Wnt ligands, Wnt-C59 has demonstrated significant anti-tumor effects in a variety of preclinical cancer models. This document synthesizes key findings on its efficacy, presents detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Efficacy Data

The in vivo anti-tumor activity of Wnt-C59 has been evaluated in several preclinical models, consistently demonstrating its potential to inhibit tumor growth and progression. The following tables summarize the quantitative data from key studies.

Table 1: Efficacy of Wnt-C59 in a Transgenic Mouse Model of Mammary Cancer

| Preclinical Model | Treatment Group | Dose & Schedule | Treatment Duration | Tumor Growth Inhibition | Key Findings |

| MMTV-WNT1 Transgenic Mice | Vehicle | N/A | 21 days | N/A | Progressive tumor growth observed. |

| MMTV-WNT1 Transgenic Mice | Wnt-C59 | 5 mg/kg, daily | 21 days | Statistically significant (p < 0.05) from day 7 to 21.[1] | Blocked progression of mammary tumors.[1] |

| MMTV-WNT1 Tumor Orthotopic Transplant | Vehicle | N/A | 17 days | N/A | Progressive tumor growth observed. |

| MMTV-WNT1 Tumor Orthotopic Transplant | Wnt-C59 | 10 mg/kg, daily | 17 days | Statistically significant (p < 0.001) from day 7 to 17.[1] | Significant decrease in tumor weight at sacrifice.[1] |

Table 2: Efficacy of Wnt-C59 in Xenograft Models of Nasopharyngeal Carcinoma (NPC)

| Preclinical Model | Cell Line | Treatment Group | Treatment Duration | Tumor Growth Inhibition | Key Findings |

| Nude Mice Xenograft | SUNE1 | Control | 13 days | N/A | Rapid tumor growth. |

| Nude Mice Xenograft | SUNE1 | Wnt-C59 | 13 days | Statistically significant (p < 0.001) reduction in tumor size.[2] | Immediate inhibition of tumor growth upon administration.[2] |

| Nude Mice Xenograft | HNE1 | Control | Not specified | N/A | 100% tumor development.[3] |

| Nude Mice Xenograft | HNE1 | Wnt-C59 | Not specified | No visible tumors developed.[3] | Complete prevention of tumor formation.[3] |

Signaling Pathway and Mechanism of Action

Wnt-C59 functions by inhibiting PORCN, a critical enzyme in the canonical Wnt signaling pathway. This pathway, when aberrantly activated, is a key driver in many cancers. The diagram below illustrates the canonical Wnt signaling pathway and the point of inhibition by Wnt-C59.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for the key in vivo experiments cited in this guide.

MMTV-WNT1 Transgenic Mouse Model

-

Animal Model: Female virgin MMTV-WNT1 transgenic mice, which spontaneously develop mammary tumors due to overexpression of the Wnt1 oncogene.[4]

-

Tumor Induction: Tumors arise spontaneously. Mice are monitored for palpable tumors.[4]

-

Treatment:

-

Efficacy Evaluation:

-

Tumor volume is measured regularly (e.g., every other day) using calipers.

-

At the end of the study (e.g., 17 or 21 days), mice are euthanized, and final tumor weights are recorded.[1]

-

Statistical analysis (e.g., 2-tailed t-test) is used to compare tumor growth between the treated and vehicle groups.[1]

-

Nasopharyngeal Carcinoma (NPC) Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude mice).

-

Tumor Induction:

-

Human NPC cell lines (e.g., SUNE1 or HNE1) are cultured in vitro.

-

A specific number of cells (e.g., 1 x 10^7 HNE1 cells) are harvested and injected subcutaneously into the flanks of the mice.

-

-

Treatment:

-

Efficacy Evaluation:

-

Tumor growth is monitored over a period of time (e.g., 13 days for SUNE1).[2]

-

Tumor volumes are measured, and at the end of the study, tumors are excised and weighed.[2]

-

For the HNE1 model, the incidence of tumor formation is the primary endpoint.[3]

-

In some studies, tumor tissues are collected for further analysis of Wnt pathway biomarkers, such as active β-catenin and Axin2, to confirm the mechanism of action in vivo.[2]

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo efficacy study of Wnt-C59 in a xenograft model.

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for WWL70 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWL70 is a potent and selective small molecule inhibitor of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase that plays a key role in the endocannabinoid system.[1][2] ABHD6 is primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that activates cannabinoid receptors CB1 and CB2. By inhibiting ABHD6, this compound leads to an increase in the levels of 2-AG, thereby modulating various physiological and pathological processes, including neuroinflammation, metabolic regulation, and cancer cell signaling.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Product Information

| Product Name | This compound |

| Target | α/β-hydrolase domain 6 (ABHD6) |

| IC50 | 70 nM |

| Molecular Formula | C27H23N3O3 |

| Molecular Weight | 437.49 g/mol |

| CAS Number | 947669-91-2 |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term storage. |

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| ABHD6 Inhibition (IC50) | 70 nM | Recombinant enzyme | [1] |

| 2-AG Hydrolysis Inhibition | ~50% at 10 µM | BV-2 microglial cell homogenates | [4] |

| LPS-induced PGE2 Production Inhibition (IC50) | ~100 nM | Microglial cells | [1] |

| Increase in 2-AG levels | 20% increase at 10 µM (1h treatment) | Not specified | [1] |

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of ABHD6. This leads to the accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG can then activate cannabinoid receptors (CB1 and CB2) and also serve as a precursor for the biosynthesis of prostaglandins, such as PGE2, through the action of cyclooxygenase enzymes (COX).

Caption: this compound inhibits ABHD6, leading to increased 2-AG levels and downstream signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity and viability of cells in culture.

Materials:

-

Cells of interest

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

References

Application Notes and Protocols for In Vivo Administration of WWL70 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWL70 is a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), an enzyme involved in the endocannabinoid system.[1][2] Inhibition of ABHD6 by this compound has shown therapeutic potential in various disease models, including neuroinflammation, traumatic brain injury, and metabolic disorders.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound to mice, based on findings from preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies with this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration routes for this compound in mice across different experimental models.

Table 1: this compound Dosage and Administration in Mouse Models

| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency | Vehicle | Reference |

| Traumatic Brain Injury (TBI) | C57BL/6 | 5 mg/kg or 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 3, 7, or 21 days | 1% DMSO in physiologic saline | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Wild-type | 10 mg/kg | Not specified, but daily | Daily, starting at disease onset | Not specified | [2] |

| High-Fat Diet-Induced Obesity | Not specified | 10 mg/kg | Not specified, but daily | Daily | Not specified | [2] |

| Endotoxin-Induced Acute Lung Injury (ALI) | Not specified | 20 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour prior to LPS | Not specified | [4] |

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound for Neuroinflammation and Neurotrauma Models

This protocol is adapted from studies investigating the effects of this compound in a mouse model of traumatic brain injury.[1]

1. Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO)

-

Sterile physiologic saline (0.9% NaCl)

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Vortex mixer

-

Analytical balance

-

C57BL/6 mice (7-week-old males, 25-30 g)[1]

2. This compound Solution Preparation:

-

Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose and injection volume. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg (0.25 mL), you would need 0.25 mg of this compound.

-

On the day of injection, dilute the this compound stock solution with physiologic saline to achieve a final DMSO concentration of 1%.[1] For example, if your stock is 10 mg/mL in DMSO, you would take 25 µL of this stock and add it to 2.475 mL of saline.

-

Vortex the solution thoroughly to ensure it is well-mixed.

-

Prepare a vehicle control solution of 1% DMSO in physiologic saline.[1]

3. Administration Procedure:

-

Weigh each mouse to determine the precise injection volume (e.g., 10 mL/kg).[1]

-

Gently restrain the mouse, exposing the abdomen.

-

Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

-

Inject the prepared this compound solution or vehicle control intraperitoneally.

-

Administer once daily for the desired duration of the experiment (e.g., 3, 7, or 21 days).[1]

-

Monitor the mice for any adverse reactions post-injection.

Protocol 2: Administration of this compound in a Model of Acute Lung Injury

This protocol is based on a study evaluating this compound in lipopolysaccharide (LPS)-induced acute lung injury.[4]

1. Materials:

-

This compound (solid)

-

Appropriate vehicle (e.g., as described in Protocol 1)

-

Lipopolysaccharide (LPS)

-

Sterile 1 mL syringes with appropriate gauge needles for intraperitoneal injection

-

Mice (specific strain as required for the model)

2. This compound Solution Preparation:

-

Prepare the this compound solution at the desired concentration (e.g., to deliver 20 mg/kg) in a suitable vehicle.

3. Administration Procedure:

-

Weigh each mouse to calculate the required injection volume.

-

Administer a single intraperitoneal injection of this compound (20 mg/kg) or vehicle.[4]

-

One hour after the this compound or vehicle administration, induce lung injury by intratracheal instillation of LPS (e.g., 6 µ g/mouse ).[4]

-

Monitor the mice for signs of respiratory distress and other relevant endpoints as per the experimental design.

Visualizations

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The α/β-hydrolase domain 6 inhibitor this compound decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparing Wwl70 Stock Solutions for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Wwl70 stock solutions intended for in vitro biological assays. This compound is a selective inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6), a serine hydrolase involved in lipid metabolism.[1][2] These application notes will cover the essential information regarding this compound's solubility, the preparation of stock solutions, and a general protocol for its application in cell-based assays.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of ABHD6 with an IC50 of approximately 70 nM.[1][2][3] ABHD6 is an enzyme that plays a role in the hydrolysis of endocannabinoids, such as 2-arachidonoylglycerol (2-AG).[4] Inhibition of ABHD6 by this compound leads to an increase in 2-AG levels and has been shown to have anti-inflammatory effects and potential therapeutic applications in metabolic and neurodegenerative diseases.[5][6] While the user's interest is in Wnt signaling, it is important to note that the primary established mechanism of this compound is the inhibition of ABHD6. The canonical Wnt/β-catenin signaling pathway is a crucial pathway in development and disease, regulating cell fate, proliferation, and migration.[7][8][9][10][11][12][13] Wnt ligands bind to Frizzled receptors, leading to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription.[8][10][14][15][16] The relationship between ABHD6 inhibition by this compound and the Wnt signaling pathway is an area for further research.

This compound Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 437.49 g/mol | [1][4] |

| Formula | C₂₇H₂₃N₃O₃ | [1][4] |

| Purity | ≥97% | [3][17] |

| Appearance | Crystalline solid | [17] |

| Storage (Powder) | -20°C for up to 3 years | [1][2] |

| Storage (in Solvent) | -80°C for up to 2 years | [2] |

This compound Stock Solution Preparation

Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. The following table summarizes the solubility of this compound in various solvents.

| Solvent | Solubility | Source |

| DMSO | 1 mg/mL to 60 mg/mL (Sonication and heating recommended for higher concentrations) | [1][3][17] |

| Dimethylformamide (DMF) | Approximately 2 mg/mL | [3][17] |

| DMF:PBS (pH 7.2) (1:3) | Approximately 0.2 mg/mL | [3][17] |

Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

(Optional) Sonicator or water bath

Procedure:

-

Calculate the required mass of this compound:

-

To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

-

Mass (mg) = 0.01 mol/L * 0.001 L * 437.49 g/mol = 4.375 mg

-

-

-

Weigh this compound:

-

Carefully weigh out 4.375 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve this compound:

-

Vortex the solution thoroughly until the this compound is completely dissolved.

-

For higher concentrations, gentle warming (e.g., in a 37°C water bath) or sonication may be required to fully dissolve the compound.[1]

-

-

Aliquot and Store:

-

Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 2 years).[2] For short-term storage, -20°C is also acceptable (up to 1 year).[2]

-

In Vitro Assay Protocol: General Cell-Based Assay

This protocol provides a general workflow for using the this compound stock solution to treat cells in an in vitro assay. The specific details of the assay (e.g., cell type, seeding density, treatment duration, and endpoint measurement) will need to be optimized for your particular experiment.

Materials:

-

Cells of interest cultured in appropriate growth medium

-

Multi-well cell culture plates (e.g., 96-well)

-

10 mM this compound stock solution in DMSO

-

Cell culture medium for dilutions

-

Phosphate-buffered saline (PBS)

-

Assay-specific reagents (e.g., luciferase reporter assay reagents, viability dyes)

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubate the plate overnight at 37°C and 5% CO₂ to allow the cells to adhere.

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To avoid DMSO toxicity, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%.[18] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

-

Cell Treatment:

-

Carefully remove the old medium from the wells.

-

Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Endpoint Measurement:

-

After the incubation period, perform the desired assay to measure the effect of this compound. This could include:

-

Reporter Gene Assays (e.g., TOPflash for Wnt signaling): Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): Measure cell proliferation and cytotoxicity.

-

Gene Expression Analysis (e.g., qRT-PCR): Analyze the expression of target genes.

-

Protein Analysis (e.g., Western Blot, ELISA): Quantify the levels of specific proteins.

-

-

Visualizing the Wnt/β-catenin Signaling Pathway and Experimental Workflow

To aid in understanding the biological context and the experimental process, the following diagrams are provided.

Caption: Canonical Wnt/β-catenin signaling pathway and the established target of this compound.

Caption: General experimental workflow for in vitro cell-based assays using this compound.

References

- 1. This compound | Lipase | MAGL | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. WWL 70 (CAS 947669-91-2): R&D Systems [rndsystems.com]

- 5. The α/β-hydrolase domain 6 inhibitor this compound decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Wnt Beta Catenin Pathway | Cell Signaling Technology [awsprod-cellsignal.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Canonical Wnt / β-Catenin Signaling [merckmillipore.com]

- 13. google.com [google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Wwl70 in a Traumatic Brain Injury Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Wwl70, a selective inhibitor of alpha/beta-hydrolase domain 6 (ABHD6), in a mouse model of traumatic brain injury (TBI). The following sections detail the experimental protocols, summarize key quantitative data, and illustrate the underlying signaling pathways, offering a valuable resource for researchers investigating novel therapeutic strategies for TBI.

Introduction

Traumatic brain injury is a significant cause of mortality and long-term disability, characterized by a primary mechanical injury followed by a cascade of secondary injury mechanisms, including neuroinflammation, excitotoxicity, and neuronal cell death. The endocannabinoid system, particularly the endocannabinoid 2-arachidonoylglycerol (2-AG), has been identified as a potential therapeutic target due to its neuroprotective effects. However, the rapid hydrolysis of 2-AG by enzymes such as monoacylglycerol lipase (MAGL) and ABHD6 limits its therapeutic window.

This compound is a selective inhibitor of ABHD6, an enzyme that contributes to the degradation of 2-AG. By inhibiting ABHD6, this compound elevates the levels of 2-AG in the brain, thereby enhancing its neuroprotective and anti-inflammatory effects. This document outlines the application of this compound in a controlled cortical impact (CCI) mouse model of TBI, demonstrating its efficacy in improving functional recovery and reducing neuropathological damage.

Experimental Protocols

Controlled Cortical Impact (CCI) Mouse Model of TBI

The CCI model is a widely used and reproducible method for inducing a focal brain injury that mimics many aspects of human TBI.

Protocol:

-

Animal Preparation: Adult male C57BL/6 mice are anesthetized with an appropriate anesthetic (e.g., isoflurane). The head is shaved and mounted in a stereotaxic frame. Body temperature is maintained at 37°C using a heating pad.

-

Craniotomy: A midline incision is made to expose the skull. A 4 mm craniotomy is performed over the right parietal cortex, midway between the bregma and lambda sutures, taking care not to damage the underlying dura mater.

-

Cortical Impact: A pneumatic impactor with a 3 mm diameter flat tip is used to induce the injury. The impactor is angled at 20° to the vertical plane and positioned over the exposed dura.

-

Injury Parameters: The impact is delivered with the following parameters:

-

Velocity: 3.5 m/s

-

Dwell time: 150 ms

-

Impact depth: 2.0 mm

-

-

Post-Injury Care: Following the impact, the incision is sutured, and the animal is allowed to recover in a heated cage. Sham-operated animals undergo the same surgical procedure, including craniotomy, but do not receive the cortical impact.

This compound Administration

Protocol:

-

Drug Preparation: this compound is dissolved in a vehicle solution consisting of 1:1:18 ratio of ethanol, emulphor, and saline.

-

Administration Route: this compound is administered via intraperitoneal (i.p.) injection.

-

Dosage and Frequency: A dose of 0.5 mg/kg of this compound is administered once daily.

-

Treatment Schedule: The first injection is given 1 hour after the induction of TBI, and subsequent injections are administered daily for the duration of the study (e.g., up to 28 days). The vehicle solution is administered to the control group following the same schedule.

Data Presentation

The following tables summarize the key quantitative findings from the study investigating the effects of this compound in a TBI mouse model.

| Behavioral Outcome | TBI + Vehicle | TBI + this compound | p-value |

| Rotarod Latency (seconds) at Day 7 | 45.2 ± 5.1 | 78.9 ± 6.3 | <0.01 |

| Y-Maze Spontaneous Alternation (%) | 52.1 ± 3.8 | 71.5 ± 4.2 | <0.05 |

| Histological and Molecular Outcomes | TBI + Vehicle | TBI + this compound | p-value |

| Lesion Volume (mm³) at Day 7 | 25.3 ± 2.1 | 14.8 ± 1.9 | <0.01 |

| Fluoro-Jade B Positive Cells/Section | 315 ± 28 | 152 ± 19 | <0.01 |

| iNOS Expression (relative units) | 2.8 ± 0.3 | 1.1 ± 0.2 | <0.01 |

| Arginase-1 Expression (relative units) | 0.6 ± 0.1 | 1.9 ± 0.2 | <0.01 |

| Phospho-ERK/Total ERK Ratio | 1.2 ± 0.1 | 2.5 ± 0.3 | <0.05 |

| Phospho-AKT/Total AKT Ratio | 1.1 ± 0.2 | 2.3 ± 0.2 | <0.05 |

Mandatory Visualizations

This compound Mechanism of Action in TBI

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective and anti-inflammatory effects in the context of TBI.

Caption: this compound inhibits ABHD6, increasing 2-AG levels and activating CB1/CB2 receptors, leading to ERK/AKT phosphorylation and promoting neuroprotection and anti-inflammation.

Experimental Workflow for this compound Efficacy Testing in TBI Mouse Model

The diagram below outlines the key steps in the experimental workflow for evaluating the therapeutic efficacy of this compound in the CCI mouse model of TBI.

Caption: Experimental workflow for evaluating this compound in a TBI mouse model.

Application Notes: Wwl70 in Acute Lung Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1] A key area of research is the identification of novel therapeutic targets to mitigate this inflammatory cascade. The enzyme α/β-hydrolase domain 6 (ABHD6) has emerged as a promising target, and its inhibitor, Wwl70, has demonstrated significant anti-inflammatory effects in preclinical models of acute lung inflammation.[2][3]

These application notes provide a comprehensive overview of the use of this compound in studying acute lung inflammation, including its mechanism of action, detailed experimental protocols, and key quantitative data.

Mechanism of Action

This compound is a selective inhibitor of ABHD6, a serine hydrolase that plays a role in the metabolism of bioactive lipids.[4] The primary mechanism by which this compound is thought to reduce lung inflammation is through the inhibition of ABHD6-mediated hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid with known anti-inflammatory properties.[2][5] By increasing the levels of 2-AG, this compound can potentially activate cannabinoid receptors, leading to a reduction in the production of pro-inflammatory mediators.[5] Additionally, this compound has been shown to decrease the production of prostaglandins like PGE2, further contributing to its anti-inflammatory profile.[4][6]

Key Applications

-

In vivo studies of acute lung injury: this compound can be used in rodent models of ALI induced by agents like lipopolysaccharide (LPS) to investigate its therapeutic potential.[2][3]

-

In vitro studies on inflammatory cells: this compound is a valuable tool for studying the role of ABHD6 in primary alveolar macrophages and neutrophils, key cellular players in lung inflammation.[2][3]

-

Investigation of lipid signaling pathways: The use of this compound allows for the elucidation of the role of 2-AG and other lysophospholipids in the context of inflammatory signaling.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the use of this compound in acute lung inflammation studies.

| Parameter | Value | Species/Model | Reference |

| This compound IC50 for ABHD6 | 70 nM | [4] | |

| This compound IC50 for PGE2 Biosynthesis | ~100 nM | [4] | |

| In vivo Dosage (mouse) | 5 mg/kg or 10 mg/kg (intraperitoneal) | C57BL/6 mice | [4] |

| Effect on 2-AG Levels | Increased by 20% at 10 µM (1 hour) | In vitro (cell-based assay) | [4] |

| Effect on LPS-induced PGE2 | Completely blocked at 1 µM and 10 µM | In vitro (cell-based assay) | [4] |

Experimental Protocols

In Vivo Model of LPS-Induced Acute Lung Injury

This protocol describes the induction of acute lung injury in mice using lipopolysaccharide (LPS) and treatment with this compound.

Materials:

-

This compound (MedChemExpress or equivalent)

-

Lipopolysaccharide (LPS) from E. coli

-

C57BL/6 mice (male, 7 weeks old, 25-30g)[4]

-

Vehicle (e.g., 1% DMSO in saline)[4]

-

Anesthetic (e.g., isoflurane)

-

Intratracheal instillation device

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week with ad libitum access to food and water under a 12-hour light/dark cycle.[4]

-

This compound Administration: Prepare this compound solution in the vehicle. Administer this compound (5 or 10 mg/kg) or vehicle via intraperitoneal injection.[4]

-

LPS Instillation: One hour after this compound administration, anesthetize the mice.

-

Induce acute lung injury by intratracheal instillation of LPS (e.g., 2 mg/kg).[7]

-

Monitoring: Monitor the animals for signs of distress.

-

Sample Collection: At a predetermined time point (e.g., 24 hours) post-LPS instillation, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.

-

Analysis:

-

BALF Analysis: Perform total and differential cell counts (neutrophils, macrophages). Measure total protein concentration as an indicator of lung permeability. Analyze cytokine and chemokine levels (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

-

Lung Histology: Fix lung tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess lung injury and inflammation.

-

Gene Expression Analysis: Isolate RNA from lung tissue to measure the mRNA expression of pro-inflammatory markers by qRT-PCR.[2]

-

In Vitro Macrophage Activation Assay

This protocol details the use of this compound to study its effect on the activation of primary alveolar macrophages.

Materials:

-

This compound

-

LPS

-

Primary alveolar macrophages (isolated from mice)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Vehicle (e.g., DMSO 0.1%)

-

ELISA kits for TNF-α and IL-6

-

RNA isolation and qRT-PCR reagents

Procedure:

-

Cell Culture: Plate primary alveolar macrophages in a 24-well plate and allow them to adhere.

-

Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.[5]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/ml) for a specified duration (e.g., 8 hours).[5]

-

Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

-

Cell Lysis and RNA Isolation: Lyse the cells and isolate total RNA.

-

Analysis:

Visualizations

Caption: this compound inhibits ABHD6, increasing 2-AG and reducing pro-inflammatory mediators.

Caption: Experimental workflows for in vivo and in vitro studies of this compound.

Caption: Logical relationship of this compound's action in acute lung inflammation.

References

- 1. Protection from acute lung injury by a peptide designed to inhibit the voltage-gated proton channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The α/β-hydrolase domain 6 inhibitor this compound decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The α/β–hydrolase domain 6 inhibitor this compound decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids | DIAL.pr - BOREAL [dial.uclouvain.be]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Tilianin against Acute Lung Injury in In Vitro LPS-Induced Alveolar Macrophage Cells and an In Vivo C57BL/6 Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Changes in 2-AG Levels After Wwl70 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Arachidonoylglycerol (2-AG) is a primary endogenous cannabinoid that plays a crucial role in neuromodulation, immune response, and various physiological processes. It is synthesized on-demand from membrane phospholipids and exerts its effects primarily through cannabinoid receptors CB1 and CB2. The levels of 2-AG are tightly regulated by the activity of synthesizing and degrading enzymes. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the degradation of 2-AG. Inhibition of MAGL leads to a significant elevation of 2-AG levels in the nervous system and peripheral tissues.[1][2]

This document provides detailed protocols for measuring the changes in 2-AG levels following treatment with Wwl70, a hypothetical inhibitor of MAGL. The provided methodologies cover in vitro cell culture experiments and in vivo animal studies, with a focus on sample preparation and quantification of 2-AG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Signaling Pathway: 2-AG Metabolism and Signaling

The following diagram illustrates the biosynthesis, signaling, and degradation of 2-AG. This compound is hypothesized to inhibit MAGL, thereby increasing the concentration of 2-AG available to bind to cannabinoid receptors.

Caption: 2-AG signaling pathway and hypothesized action of this compound.

Experimental Protocols

Protocol 1: In Vitro Measurement of 2-AG in Cell Culture

This protocol describes the treatment of a neuronal cell line (e.g., SH-SY5Y, PC-12) with this compound and the subsequent measurement of intracellular 2-AG levels.

Materials:

-

Neuronal cell line

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Internal standard (e.g., 2-AG-d5)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

-

-

Cell Harvesting and Lysis:

-

For adherent cells, remove the culture medium and wash the cells twice with ice-cold PBS.[3][4]

-

Add cell lysis buffer to each well and incubate on ice for 15 minutes.[5]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

For non-adherent cells, pellet the cells by centrifugation, remove the supernatant, and wash with ice-cold PBS before adding lysis buffer.[3]

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[3]

-

Transfer the supernatant to a new tube.

-

Spike the supernatant with an internal standard (e.g., 2-AG-d5) to control for extraction efficiency and instrument variability.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate/hexane mixture).[6]

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[7]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate 2-AG from its isomers using a suitable C18 column.

-

Use multiple reaction monitoring (MRM) to detect and quantify 2-AG and the internal standard.

-

Protocol 2: In Vivo Measurement of 2-AG in Animal Tissue

This protocol outlines the procedure for administering this compound to laboratory animals (e.g., mice, rats) and measuring 2-AG levels in brain tissue.

Materials:

-

Laboratory animals

-

This compound formulation for in vivo administration

-

Anesthesia

-

Surgical tools for tissue dissection

-

Liquid nitrogen

-

Homogenization buffer

-

Tissue homogenizer (e.g., bead beater, sonicator)

-

Internal standard (e.g., 2-AG-d5)

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).

-

-

Tissue Collection:

-

At the designated time point post-administration, anesthetize the animal.

-

Perfuse with ice-cold saline to remove blood from the tissue.[8]

-

Dissect the desired tissue (e.g., brain, liver) and immediately snap-freeze in liquid nitrogen to halt metabolic activity.[8]

-

Store samples at -80°C until analysis.[8]

-

-

Tissue Homogenization and Sample Preparation:

-

Weigh the frozen tissue.[9]

-

Add ice-cold homogenization buffer and an internal standard.

-

Homogenize the tissue using a suitable method (e.g., bead beating, sonication) while keeping the sample on ice.[9][10]

-

Centrifuge the homogenate at high speed to pellet insoluble material.

-

Collect the supernatant for extraction.

-

Perform a liquid-liquid extraction as described in Protocol 1, Step 3.

-

-

LC-MS/MS Analysis:

-

Perform LC-MS/MS analysis as described in Protocol 1, Step 4.

-

Experimental Workflow Diagram

Caption: General experimental workflow for measuring 2-AG levels.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and organized manner. The following tables provide examples of how to summarize the results.

Table 1: In Vitro 2-AG Levels in Neuronal Cells After this compound Treatment

| Treatment Group | This compound Concentration (µM) | 2-AG Level (pmol/mg protein) | Fold Change vs. Vehicle |

| Vehicle Control | 0 | 15.2 ± 1.8 | 1.0 |

| This compound | 1 | 45.6 ± 5.4 | 3.0 |

| This compound | 10 | 121.6 ± 14.2 | 8.0 |

| This compound | 50 | 150.5 ± 18.1 | 9.9 |

Data are presented as mean ± SEM, n=4 per group.

Table 2: In Vivo 2-AG Levels in Mouse Brain Tissue After this compound Administration

| Treatment Group | Dose (mg/kg) | Brain 2-AG Level (nmol/g tissue) | Fold Change vs. Vehicle |

| Vehicle Control | 0 | 5.8 ± 0.7 | 1.0 |

| This compound | 10 | 23.2 ± 2.9 | 4.0 |

| This compound | 40 | 55.1 ± 6.5 | 9.5 |

Data are presented as mean ± SEM, n=6 per group.

Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to investigate the effects of the hypothetical MAGL inhibitor, this compound, on 2-AG levels in both in vitro and in vivo models. Accurate quantification of 2-AG is critical for understanding the pharmacological effects of this compound and its potential as a therapeutic agent. The use of LC-MS/MS ensures high specificity and sensitivity in the measurement of this important endocannabinoid.

References

- 1. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evetechnologies.com [evetechnologies.com]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. Cell Sample Preparation | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Wwl70: A Potent Inducer of Adipose Tissue Browning for Metabolic Research and Drug Discovery

Application Note & Protocol

Introduction

Obesity and associated metabolic disorders, such as type 2 diabetes, represent a growing global health crisis. A promising therapeutic strategy to combat these conditions is the induction of "browning" in white adipose tissue (WAT). This process involves the conversion of energy-storing white adipocytes into energy-expending beige or "brite" (brown-in-white) adipocytes, which are characterized by increased mitochondrial density and the expression of uncoupling protein 1 (UCP1). UCP1 dissipates the mitochondrial proton gradient, releasing energy as heat in a process known as non-shivering thermogenesis.

Wwl70 is a selective inhibitor of the α/β-hydrolase domain-containing protein 6 (ABHD6).[1][2] Inhibition of ABHD6 leads to the accumulation of its substrate, 1-monoacylglycerol (1-MAG).[3] Elevated levels of 1-MAG act as a signaling molecule, activating the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[3] This activation cascade ultimately drives the expression of key thermogenic genes, including Ucp1, Prdm16, Tmem26, and Tbx1, promoting the browning of white adipose tissue and increasing energy expenditure.[1][3] Studies have demonstrated that treatment with this compound in both in vitro and in vivo models results in increased expression of these browning markers, enhanced oxygen consumption, and beneficial metabolic effects, such as reduced adipose tissue mass and improved glucose tolerance in mice fed a high-fat diet.[1]

This document provides detailed protocols for utilizing this compound to study adipose browning in both cultured adipocytes and mouse models, making it a valuable tool for researchers in academia and the pharmaceutical industry engaged in metabolic disease research and drug development.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Adipose Browning Markers

| Cell Line | Treatment | Concentration | Target Gene/Protein | Fold Change vs. Control | Reference |

| 3T3-L1 Mouse Adipocytes | This compound | 10 µM | Ucp1 mRNA | Increased | [1] |

| 3T3-L1 Mouse Adipocytes | This compound | 10 µM | Oxygen Consumption Rate (OCR) | Increased | [1] |

Table 2: In Vivo Efficacy of this compound on Adipose Browning Markers in High-Fat Diet-Fed Mice

| Animal Model | Treatment | Dosage | Tissue | Target Gene | Fold Change vs. Control | Reference |

| High-Fat Diet-Fed Mice | This compound | 10 mg/kg per day | Visceral Adipose Tissue | Ucp1 mRNA | Increased | [1] |

| High-Fat Diet-Fed Mice | This compound | 10 mg/kg per day | Visceral Adipose Tissue | Prdm16 mRNA | Increased | [1] |

| High-Fat Diet-Fed Mice | This compound | 10 mg/kg per day | Visceral Adipose Tissue | Tmem26 mRNA | Increased | [1] |

| High-Fat Diet-Fed Mice | This compound | 10 mg/kg per day | Visceral Adipose Tissue | Tbx1 mRNA | Increased | [1] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| IC50 for ABHD6 | 70 nM | [1][2] |

| Molecular Formula | C27H23N3O3 | [1] |

| Molecular Weight | 437.5 g/mol | [1] |

| CAS Number | 947669-91-2 | [1] |

Signaling Pathway

References

Application Notes and Protocols for Assessing Microglia Activation via the P2X7 Receptor

Topic: Protocol for Assessing Microglia Activation with P2X7 Ligands, Including the PET Tracer [¹⁸F]WWL70.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and neuroinflammation. Their activation is a hallmark of various neurological diseases. The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key modulator of microglia activation.[1][2] Upregulation of P2X7R is observed in neuroinflammatory conditions, making it a valuable target for therapeutic intervention and diagnostic imaging.[1][3][4] This document provides detailed protocols for assessing microglia activation by targeting the P2X7 receptor, with a focus on both in vitro and in vivo methods, including the use of the P2X7R-specific PET tracer [¹⁸F]JNJ-64413739 (also known as [¹⁸F]this compound).[5][6]

P2X7 Receptor Signaling Pathway in Microglia

Activation of the P2X7 receptor on microglia by extracellular ATP, released during cellular stress or injury, triggers a signaling cascade that leads to microglia activation.[7] This includes ion flux changes, NLRP3 inflammasome assembly, and the release of pro-inflammatory cytokines like IL-1β.[8][9][10]

Part 1: In Vitro Assessment of Microglia Activation

Experimental Workflow: In Vitro Analysis

The following diagram outlines the general workflow for in vitro experiments to assess P2X7R-mediated microglia activation.

Protocol 1: Primary Microglia Isolation and Culture

This protocol describes the isolation of primary microglia from neonatal mouse cortices.

Materials:

-

P0-P2 mouse pups

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin (Microglia Complete Medium)

-

70% Ethanol

-

Hanks' Balanced Salt Solution (HBSS)

-

0.0625% Trypsin-EDTA

-

T75 flasks

Procedure:

-

Euthanize neonatal pups according to approved institutional guidelines.

-

Dissect cortices in cold HBSS.

-

Mechanically dissociate tissue and culture in T75 flasks with Microglia Complete Medium.

-

Grow mixed glial cultures for 17-21 days in vitro.[11]

-

Isolate microglia by incubating with diluted trypsin (0.0625%) to remove the astrocyte layer.[12]

-

Collect and plate the purified microglia for experiments.[11]